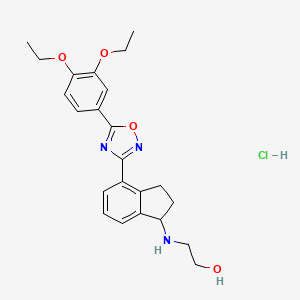

CYM5442 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H28ClN3O4 |

|---|---|

分子量 |

445.9 g/mol |

IUPAC名 |

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H |

InChIキー |

KMZLVDAVGXYZDA-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl |

溶解性 |

not available |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the S1P1 Activation Mechanism of CYM5442 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking, endothelial barrier function, and cellular proliferation.[1][2] As a key immunomodulatory target, S1P1 has garnered significant attention in drug discovery, particularly for autoimmune diseases. CYM5442 distinguishes itself by activating S1P1 through a novel mechanism that does not rely on the canonical headgroup interactions required by the endogenous ligand, sphingosine-1-phosphate (S1P).[3][4] This technical guide provides a comprehensive overview of the mechanism of S1P1 activation by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various functional assays, providing a clear comparison of its activity.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |

| cAMP Response Element (CRE) Transcription Inhibition | CHO-K1 cells stably expressing S1P1 | EC50 | 1.35 ± 0.25 | [3] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells transiently expressing wild-type S1P1 | EC50 | 46 | [4][5] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells with R120A mutant S1P1 | EC50 | 67 | [4] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells with E121A mutant S1P1 | EC50 | 134 | [4] |

Mechanism of S1P1 Activation

CYM5442 acts as a full agonist at the S1P1 receptor.[3][4] Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation, including receptor phosphorylation, internalization, and ubiquitination.[3][4] A key feature of CYM5442's mechanism is its ability to activate S1P1 independently of the highly conserved arginine (R120) and glutamic acid (E121) residues within the receptor's binding pocket, which are essential for the binding of the endogenous ligand S1P.[3][4] This suggests that CYM5442 engages with a distinct hydrophobic pocket within the S1P1 receptor.

Downstream Signaling Pathways

Activation of S1P1 by CYM5442 leads to the engagement of multiple downstream signaling pathways:

-

Gαi-mediated Signaling : Like the endogenous ligand, CYM5442 binding to S1P1 leads to the activation of the inhibitory G protein, Gαi. This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

-

p42/p44 MAPK (ERK1/2) Pathway : CYM5442 potently stimulates the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK) 1/2.[4][5] This pathway is crucial for cell proliferation, differentiation, and survival.

-

β-arrestin Recruitment and Receptor Internalization : As a full agonist, CYM5442 induces the recruitment of β-arrestin to the activated S1P1 receptor. This interaction is a critical step in receptor desensitization and internalization, a process that removes the receptor from the cell surface, thereby modulating the cellular response to the agonist.[2] The internalization of S1P1 is a key mechanism for the lymphopenia observed with S1P1 agonists.[2]

Caption: Signaling pathway of S1P1 activation by CYM5442.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound at the S1P1 receptor.

cAMP Inhibition Assay

This assay quantifies the ability of an S1P1 agonist to inhibit the production of cAMP.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor.

-

Principle: S1P1 is a Gαi-coupled receptor. Its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The ability of the test compound to reduce these elevated cAMP levels is then measured.

-

Protocol:

-

Cell Culture: Culture CHO-K1-S1P1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., S1P) in assay buffer.

-

Stimulation: Add forskolin to the cells to stimulate cAMP production, followed by the addition of the test compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter assay.

-

Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

p42/p44 MAPK (ERK1/2) Phosphorylation Assay

This assay measures the activation of the ERK signaling pathway following S1P1 stimulation.

-

Cell Line: CHO-K1 or HEK293 cells transiently or stably expressing the human S1P1 receptor.

-

Principle: Activation of S1P1 leads to the phosphorylation of ERK1/2 at specific threonine and tyrosine residues. This phosphorylation event can be detected using phospho-specific antibodies.

-

Protocol:

-

Cell Culture and Plating: Culture and seed the cells in a 96-well plate.

-

Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The levels of phosphorylated ERK1/2 in the cell lysates can be quantified using various methods:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phospho-ERK1/2. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used for visualization.

-

ELISA: Use a sandwich ELISA kit where the wells are coated with a capture antibody for total ERK1/2. After adding the cell lysate, a detection antibody specific for phospho-ERK1/2 is used for quantification.

-

-

Data Analysis: Normalize the phosphorylated ERK levels to total ERK levels. Plot the normalized data against the log concentration of the agonist to determine the EC50 value.

-

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.

-

Cell Line: HEK293 cells stably expressing an S1P1 receptor tagged with a fluorescent protein (e.g., Green Fluorescent Protein, S1P1-GFP).

-

Principle: Upon agonist binding, the S1P1-GFP receptor, which is normally localized to the plasma membrane, is internalized into intracellular vesicles. This translocation can be observed and quantified using fluorescence microscopy.

-

Protocol:

-

Cell Culture and Plating: Plate the S1P1-GFP expressing HEK293 cells onto glass-bottom dishes or multi-well imaging plates.

-

Serum Starvation: Serum-starve the cells to reduce basal receptor internalization.

-

Agonist Treatment: Treat the cells with this compound at a specific concentration (e.g., 500 nM) for a defined time course (e.g., 0-60 minutes).

-

Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and the nuclei counterstained with a fluorescent dye like DAPI.

-

Imaging: Acquire images using a high-content imaging system or a confocal microscope.

-

Image Analysis: Quantify the internalization by measuring the fluorescence intensity within intracellular puncta compared to the plasma membrane. The percentage of cells showing an internalized phenotype can also be determined.

-

Caption: A typical experimental workflow for characterizing an S1P1 agonist like CYM5442.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that activates the S1P1 receptor through a distinct mechanism involving a hydrophobic pocket, rather than the canonical headgroup interactions utilized by the endogenous ligand S1P. Its ability to act as a full agonist, stimulating Gαi-mediated signaling, the p42/p44 MAPK pathway, and receptor internalization, underscores its potent immunomodulatory effects, most notably the induction of lymphopenia. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of S1P1 receptor agonists and their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Function of CYM5442 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Function: A Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist

CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking. Its primary function is to bind to and activate S1P1 receptors, leading to a cascade of intracellular signaling events that culminate in the sequestration of lymphocytes within secondary lymphoid organs. This targeted immunomodulatory action makes this compound a valuable tool for research in autoimmune diseases and other inflammatory conditions.

The binding of CYM5442 to the S1P1 receptor initiates a series of downstream events, including receptor phosphorylation, internalization, and ubiquitination.[1] This leads to the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] The sustained activation and subsequent internalization of the S1P1 receptor on lymphocytes renders them unresponsive to the natural S1P gradient that normally guides their egress from lymph nodes, resulting in a reversible, dose-dependent lymphopenia.[4] Studies in animal models have demonstrated the potential of CYM5442 in ameliorating conditions such as acute graft-versus-host disease (aGVHD) by reducing macrophage infiltration into target organs.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| S1P1 Receptor Agonism (EC50) | 1.35 nM | In vitro assay | [2][3] |

| p42/p44 MAPK Phosphorylation (EC50) | 46 nM | CHO-K1 cells transfected with wild-type S1P1 | [4] |

| p42/p44 MAPK Phosphorylation (EC50) | 67 nM | CHO-K1 cells with R120A mutant S1P1 | [4] |

| p42/p44 MAPK Phosphorylation (EC50) | 134 nM | CHO-K1 cells with E121A mutant S1P1 | [4] |

Table 2: In Vivo Effects and Pharmacokinetics of this compound

| Parameter | Value | Species | Dosing and Notes | Reference |

| Induction of Lymphopenia | Significant reduction in circulating B and T cells | Mice | 10 mg/kg intraperitoneal injection resulted in a ~64% decrease in total WBCs at 5 hours. | [4] |

| Oral Bioavailability (F) | 26% | Rats | - | [4] |

| Half-life (t1/2) | 50 minutes (IV), 3 hours (PO) | Rats | - | [4] |

| Brain Penetration | High | Mice | 10 mg/kg intraperitoneal dose resulted in brain concentrations approximately 12.7 times higher than plasma concentrations after 2 hours. | [4] |

Key Experimental Protocols

p42/p44 MAPK Phosphorylation Assay via Western Blot

This protocol details the methodology to assess the activation of the p42/p44 MAPK pathway in response to this compound treatment.

a. Cell Culture and Treatment:

-

Culture CHO-K1 cells stably or transiently expressing human S1P1 in appropriate growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

b. Protein Lysate Preparation:

-

Following treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis at 100-120V.

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

d. Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., rabbit anti-phospho-ERK1/2) diluted 1:1000 to 1:2000 in blocking buffer overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted 1:5000 to 1:10,000 in blocking buffer for 1 hour at room temperature.[6]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total p42/p44 MAPK.

S1P1 Receptor Internalization Assay via Immunofluorescence Microscopy

This protocol describes a method to visualize the internalization of the S1P1 receptor upon agonist stimulation.

a. Cell Preparation and Treatment:

-

Seed HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-GFP) onto glass-bottom dishes or coverslips.

-

Grow cells to 60-70% confluency.

-

Prior to the experiment, serum-starve the cells for 2-3 hours.

-

Treat the cells with this compound (e.g., 500 nM) or a vehicle control for various time points (e.g., 15, 30, 60 minutes) at 37°C.[1]

b. Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If staining for intracellular targets, permeabilize the cells with 0.1-0.2% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.[7]

c. Staining and Imaging:

-

For non-tagged receptors, perform blocking with 5% normal serum in PBS for 1 hour.

-

Incubate with a primary antibody against the S1P1 receptor overnight at 4°C.

-

Wash and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

For tagged receptors (e.g., S1P1-GFP), counterstain nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Image the cells using a confocal or high-resolution fluorescence microscope. Analyze the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles as an indicator of receptor internalization.

In Vivo Lymphopenia Analysis by Flow Cytometry

This protocol outlines the procedure for quantifying circulating lymphocytes in mice following treatment with this compound.

a. Animal Dosing and Sample Collection:

-

House mice (e.g., C57BL/6) in accordance with institutional guidelines.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]

-

At predetermined time points (e.g., 3, 5, 24 hours) post-injection, collect peripheral blood via cardiac puncture or tail vein bleed into EDTA-containing tubes to prevent coagulation.[4][5]

b. Red Blood Cell Lysis and Cell Staining:

-

Lyse red blood cells using an ACK lysis buffer.[8]

-

Wash the remaining white blood cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Resuspend the cell pellet in FACS buffer.

-

Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific staining.

-

Stain the cells with a cocktail of fluorophore-conjugated antibodies specific for lymphocyte markers, such as anti-CD45, anti-CD3, anti-CD4, anti-CD8, and anti-B220.

-

Incubate for 30 minutes at 4°C in the dark.

c. Flow Cytometry Analysis:

-

Wash the stained cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Further gate on specific T cell (CD3+, CD4+, CD8+) and B cell (B220+) populations.

-

Quantify the percentage and absolute number of each lymphocyte subset in the blood.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: S1P1 Signaling Pathway Activated by this compound.

Caption: Logical Workflow of Lymphopenia Induction by CYM5442.

Caption: Experimental Workflow for p42/p44 MAPK Phosphorylation Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

CYM5442 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its discovery has garnered significant interest within the scientific community due to its potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its characterization. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the regulation of the immune system, most notably by controlling the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 has therefore emerged as a promising therapeutic strategy for autoimmune disorders. CYM5442 was identified as a potent and selective S1P1 agonist, distinguishing it from less selective S1P receptor modulators.[1] This selectivity is anticipated to offer a more favorable safety profile by avoiding off-target effects associated with the activation of other S1P receptor subtypes.

Discovery

CYM5442 was developed as a selective S1P1 receptor agonist.[2] The chemical structure of this compound is (2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethanol hydrochloride).

Mechanism of Action

CYM5442 acts as a potent agonist at the S1P1 receptor. Upon binding, it activates downstream signaling pathways, leading to the internalization of the S1P1 receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, thereby trapping them in the lymph nodes and preventing their circulation to sites of inflammation. One of the key downstream signaling pathways activated by CYM5442 is the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[1]

Furthermore, preclinical studies have elucidated another important aspect of CYM5442's mechanism of action. In a model of acute graft-versus-host disease (aGVHD), CYM5442 was shown to reduce the severity of the disease by inhibiting the recruitment of macrophages to target organs.[3] This effect is mediated by the downregulation of the chemokines CCL2 and CCL7 in endothelial cells, which are crucial for monocyte migration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CYM5442.

Table 1: In Vitro Activity of CYM5442

| Parameter | Value | Cell Line | Assay |

| EC50 (S1P1) | 1.35 nM | CHO-K1 cells transfected with S1P1 | p42/p44-MAPK phosphorylation |

| Activity at other S1P receptors | Inactive | - | - |

Data sourced from MedchemExpress product datasheet.[1]

Table 2: In Vivo Effects of CYM5442

| Effect | Species | Dose | Key Finding |

| Acute Lymphopenia | Mice | - | Induces acute lymphopenia |

| Retinal Neuroprotection | Wistar Rats | 1 mg/kg, i.p. | Preserved visual function and increased retinal ganglion cell numbers |

Data sourced from MedchemExpress product datasheet.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CYM5442 are provided below. These are representative protocols based on standard laboratory practices and information from related studies.

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity of CYM5442 to the S1P1 receptor.

Materials:

-

Membrane preparations from cells overexpressing human S1P1 receptor.

-

Radioligand (e.g., [³H]-S1P or other suitable S1P1 radioligand).

-

This compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known S1P1 ligand (for non-specific binding).

-

Add 50 µL of the CYM5442 serial dilutions to the appropriate wells.

-

Add 50 µL of the radioligand at a concentration close to its Kd.

-

Add 50 µL of the S1P1 membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for CYM5442 by non-linear regression analysis.

p42/p44 MAPK Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the activation of the MAPK pathway by CYM5442.

Materials:

-

CHO-K1 cells stably transfected with the human S1P1 receptor.

-

Cell culture medium and supplements.

-

This compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) and Rabbit anti-total p42/p44 MAPK.[4][5][6]

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed S1P1-CHO-K1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total p42/p44 MAPK to normalize for protein loading.

In Vivo Lymphopenia Assay

This protocol outlines a method to evaluate the effect of CYM5442 on peripheral lymphocyte counts in mice.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Vehicle control (e.g., sterile water or saline).

-

Blood collection tubes with anticoagulant (e.g., EDTA).

-

Red Blood Cell Lysis Buffer.

-

Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).

-

Flow cytometer.

Procedure:

-

Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Administer this compound via intraperitoneal (i.p.) injection at the desired dose. Administer vehicle to the control group.

-

At various time points post-administration (e.g., 4, 8, 24 hours), collect blood samples from the mice via tail vein or cardiac puncture into EDTA-containing tubes.

-

Lyse the red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

-

Wash the remaining cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against lymphocyte markers for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage and absolute number of different lymphocyte populations (e.g., T cells, B cells) in the peripheral blood.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CYM5442 at the S1P1 Receptor

Caption: Signaling pathway of CYM5442 at the S1P1 receptor.

Experimental Workflow for p42/p44 MAPK Phosphorylation Assay

Caption: Workflow for p42/p44 MAPK phosphorylation assay.

Development Status

As of late 2025, a thorough search of public databases, including clinical trial registries and pharmaceutical company pipelines, did not yield any information on this compound entering clinical trials. There is no publicly available information regarding an Investigational New Drug (IND) application for this compound. Based on the available scientific literature, this compound appears to be in the preclinical stage of development. Its potent and selective activity at the S1P1 receptor continues to make it a valuable tool for research and a potential candidate for further therapeutic development.

Conclusion

This compound is a highly selective S1P1 receptor agonist with demonstrated potency in preclinical models. Its mechanism of action, involving both lymphocyte sequestration and inhibition of macrophage recruitment, suggests potential therapeutic utility in a range of inflammatory and autoimmune conditions. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of CYM5442 and other selective S1P1 modulators. Further studies are warranted to advance this promising compound through the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. file.yizimg.com [file.yizimg.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

CYM5442 Hydrochloride: A Selective S1P1 Agonist for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 hydrochloride is a potent, orally active, and highly selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1] Its ability to readily cross the blood-brain barrier makes it a valuable tool for investigating the role of S1P1 signaling in the central nervous system.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

CYM5442 activates the S1P1 receptor, a G protein-coupled receptor (GPCR), leading to the initiation of downstream signaling cascades.[1] Notably, it engages a hydrophobic pocket within the receptor, distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This unique binding mode allows CYM5442 to function as a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2] A key downstream pathway activated by CYM5442 is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][3] In vivo, its agonism at the S1P1 receptor on lymphocytes leads to their sequestration in lymph nodes, resulting in a dose- and time-dependent lymphopenia.[2][4]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 445.94 g/mol | [1] |

| Formula | C₂₃H₂₇N₃O₄·HCl | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥98% | [1] |

| Storage | Store at -20°C | [1] |

| CAS Number | 1783987-80-3 | [1] |

In Vitro Activity

| Parameter | Receptor | Value | Cell Line/System | Reference |

| EC₅₀ | S1P1 | 1.35 nM | - | [1][3] |

| EC₅₀ | S1P1 | 46 nM | CHO-K1 cells transfected with S1P1 (p42/p44-MAPK) | [3] |

| EC₅₀ | R120A S1P1 | 67 nM | CHO-K1 cells (p42/p44-MAPK) | [3] |

| EC₅₀ | E121A S1P1 | 134 nM | CHO-K1 cells (p42/p44-MAPK) | [3] |

Receptor Selectivity

CYM5442 is highly selective for the S1P1 receptor and is reported to be inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[1][3]

In Vivo Effects

| Effect | Species | Dose | Outcome | Reference |

| Lymphopenia | Mice | 10 mg/kg (i.p.) | 64% decrease in white blood cells, 63% decrease in B-cells, and 83-84% decrease in CD4⁺ and CD8⁺ T-cells after 5 hours.[2] | [2] |

| Retinal Neuroprotection | Rats | 1 mg/kg (i.p.) daily for 5 days | Preserved visual function and significantly thicker retinal nerve fiber layer.[3] | [3] |

| CNS Penetration | Mice | 10 mg/kg (i.p.) | Brain concentration of 13.7 ± 2.9 µM compared to plasma concentration of 1.08 ± 0.3 µM after 2 hours.[2] | [2] |

Experimental Protocols

p42/p44 MAPK Phosphorylation Assay

This protocol is designed to quantify the activation of the p42/p44 MAPK pathway in response to CYM5442.

Materials:

-

CHO-K1 cells transiently or stably expressing human S1P1.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

This compound.

-

S1P (as a positive control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Western blotting imaging system.

Procedure:

-

Cell Culture: Plate S1P1-expressing CHO-K1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

-

Compound Treatment: Prepare various concentrations of CYM5442 and a positive control (e.g., S1P) in serum-free medium. Treat the cells for 5 minutes at 37°C.[5]

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with anti-phospho-p42/p44 MAPK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-p42/p44 MAPK antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated MAPK to total MAPK.

S1P1 Receptor Internalization Assay

This assay measures the ability of CYM5442 to induce the internalization of the S1P1 receptor from the cell surface.

Materials:

-

HEK293 or U2OS cells stably expressing S1P1 tagged with a fluorescent protein (e.g., EGFP).[2][6]

-

Cell culture medium with G418 for selection.

-

Assay buffer (e.g., DMEM with 0.1% fatty-acid free BSA).[2]

-

This compound.

-

S1P (as a positive control).

-

Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).[2]

-

Hoechst stain for nuclear counterstaining.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Plating: Seed the S1P1-EGFP expressing cells into 96-well black, clear-bottom plates and incubate overnight.[6]

-

Compound Addition: Prepare serial dilutions of CYM5442 and S1P in assay buffer. Add the compounds to the cells.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.[2]

-

Fixation: Gently remove the medium and add the fixing solution. Incubate for 20 minutes at room temperature.

-

Staining: Wash the cells with PBS and add Hoechst staining solution. Incubate for at least 30 minutes.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the EGFP and Hoechst channels.

-

Image Analysis: Quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles. This can be done by analyzing the fluorescence intensity in different cellular compartments.

In Vivo Lymphopenia Induction

This protocol describes the procedure for inducing and measuring lymphopenia in mice following CYM5442 administration.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Vehicle solution (e.g., 10:10:80 DMSO:Tween 80:water).[2]

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

FACS buffer (PBS with 2% FBS).

-

Fluorescently labeled antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).

-

Red blood cell lysis buffer.

-

Flow cytometer.

Procedure:

-

Compound Preparation and Administration: Formulate CYM5442 in the vehicle solution. Administer the compound to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2] Administer vehicle to the control group.

-

Blood Collection: At a specified time point (e.g., 5 hours post-injection), collect blood from the mice into EDTA-coated tubes.[2]

-

Cell Staining:

-

Aliquot a small volume of whole blood into FACS tubes.

-

Add a cocktail of fluorescently labeled antibodies against lymphocyte surface markers.

-

Incubate for 30 minutes on ice in the dark.

-

-

Red Blood Cell Lysis: Add red blood cell lysis buffer and incubate for 5-10 minutes.

-

Washing: Wash the cells with FACS buffer and centrifuge to pellet the cells.

-

Flow Cytometry: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and quantify the percentages and absolute numbers of different lymphocyte subsets (CD4⁺ T-cells, CD8⁺ T-cells, B-cells). Compare the cell counts between the CYM5442-treated and vehicle-treated groups.

Mandatory Visualizations

Caption: S1P1 Signaling Pathway Activated by CYM5442.

Caption: Workflow for p42/p44 MAPK Phosphorylation Assay.

Caption: Selective Agonism of CYM5442 for the S1P1 Receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Brain Penetrance of CYM5442 Hydrochloride: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance of CYM5442 hydrochloride, a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist. Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of S1P1 signaling in the central nervous system (CNS).[1][2] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental designs.

Quantitative Pharmacokinetic Data

This compound demonstrates significant penetration into the central nervous system. A key study in C57Bl6 mice revealed a brain-to-plasma concentration ratio of approximately 13:1, indicating substantial accumulation in the brain tissue.[2] This high degree of brain penetrance suggests that CYM5442 can effectively reach its target receptors within the CNS to exert its pharmacological effects.[2]

| Parameter | Value | Species | Dosing | Time Point | Reference |

| Brain Concentration | 13.7 ± 2.9 µM | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |

| Plasma Concentration | 1.08 ± 0.3 µM | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |

| Brain-to-Plasma Ratio | ~13:1 | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |

Experimental Protocols

The assessment of CYM5442's brain penetrance has been conducted using established preclinical models and analytical techniques.

Pharmacokinetic Study in Mice

A foundational study to determine the brain exposure of CYM5442 utilized the following methodology:[2]

-

Animal Model: C57Bl6 mice were used for the evaluation of brain exposure.[2]

-

Dosing: A single dose of 10 mg/kg of CYM5442 was administered via the intraperitoneal (i.p.) route.[2]

-

Sample Collection: Blood and brain tissue were collected at the 2-hour post-administration time point to assess the concentration of the compound in both compartments.[2]

-

Bioanalysis: An LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical method was developed and employed to quantify the levels of CYM5442 in plasma samples.[2]

-

Ethical Considerations: All animal handling and procedures were conducted in accordance with standard operating procedures approved by the Institutional Animal Care and Use Committee (IACUC).[2]

Traumatic Brain Injury (TBI) Model in Mice

In a therapeutic context, CYM5442 was evaluated in a model of traumatic brain injury with the following protocol:[3][4]

-

Animal Model: A well-characterized model of TBI induced by controlled cortical impact was used.[4]

-

Dosing Regimen: CYM5442 was administered intraperitoneally at doses of 0.3, 1, or 3 mg/kg.[3][4] The injections were given 30 minutes after the surgical procedure and continued for 7 consecutive days.[4]

-

Outcome Measures: The study evaluated the effects of CYM5442 on neurological deficits, brain edema, and blood-brain barrier permeability.[3][4]

Visualizations: Pathways and Workflows

Signaling Pathway of CYM5442

CYM5442 exerts its effects by selectively binding to and activating the S1P1 receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events, including the phosphorylation of p42/p44 MAPK (ERK1/2), which is crucial for various cellular processes.[1][2] The binding of CYM5442 also leads to the phosphorylation and subsequent internalization of the S1P1 receptor.[2][5]

Caption: CYM5442 activates the S1P1 receptor, initiating downstream signaling.

Experimental Workflow for Brain Penetrance Assessment

The determination of CYM5442's brain-to-plasma ratio involves a systematic experimental process, from drug preparation and administration to tissue analysis and data calculation. This workflow ensures accurate and reproducible results for assessing CNS exposure.

Caption: Workflow for determining CYM5442 brain penetrance in mice.

Mechanism of BBB Protection in TBI

Recent studies suggest that CYM5442 can protect the integrity of the blood-brain barrier, particularly in the context of traumatic brain injury. The proposed mechanism involves the inhibition of vesicular transcytosis in cerebrovascular endothelial cells.[3][4]

Caption: Proposed mechanism of CYM5442-mediated BBB protection in TBI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of CYM5442 Hydrochloride in Modulating Immune Response

Introduction

This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating the trafficking of various immune cells.[1][2][3][4] As a key modulator of the immune system, S1P1 has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory conditions.[1][5] CYM5442, by selectively activating S1P1, offers a more targeted approach compared to less selective S1P receptor modulators like FTY720 (Fingolimod), potentially reducing side effects associated with the activation of other S1P receptor subtypes.[6][7] This technical guide provides a comprehensive overview of CYM5442's mechanism of action, its effects on immune cell populations, and its therapeutic potential, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: S1P1 Receptor Agonism

CYM5442 functions as a full agonist for the S1P1 receptor.[6] Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation. These events include receptor phosphorylation, internalization from the plasma membrane into intracellular vesicles, and subsequent ubiquitination.[1][8] This process of receptor internalization and degradation effectively renders lymphocytes insensitive to the natural S1P gradient that guides their egress from secondary lymphoid organs, leading to their sequestration.[1][9] This sequestration is a primary mechanism behind the compound's immunosuppressive effects.[1][6]

Signaling Pathways

CYM5442-induced S1P1 activation triggers several downstream signaling pathways. In CHO-K1 cells, it has been shown to activate p42/p44 MAPK phosphorylation.[3] In endothelial cells, its anti-inflammatory effects are mediated through a β-arrestin 2-dependent pathway that inhibits the activation of the NF-κB signaling pathway.[10][11] This inhibition leads to a reduction in the expression of pro-inflammatory mediators. Furthermore, in macrophages, CYM5442's inhibitory effect on M1 polarization involves the ERK-STAT-1 signaling pathway, a process mediated by the surface marker CD83.[12]

Modulation of Immune Cell Trafficking

A hallmark effect of CYM5442 is the induction of lymphopenia, characterized by a significant reduction in the number of circulating lymphocytes in the blood.[6][8][13] This is not due to cytotoxicity but rather the sequestration of T and B lymphocytes within secondary lymphoid organs like lymph nodes.[13][14][15]

Effects on Macrophages

Beyond lymphocytes, CYM5442 significantly impacts macrophage trafficking. In a model of acute graft-versus-host disease (aGVHD), treatment with CYM5442 led to a marked reduction in macrophage infiltration into target organs such as the liver and lungs, without directly suppressing macrophage proliferation.[6][7] The proposed mechanism involves CYM5442 acting on endothelial cells to downregulate the expression of key chemokines, CCL2 (MCP-1) and CCL7 (MCP-3), which are crucial for recruiting monocytes (macrophage precursors) to sites of inflammation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and effects of CYM5442.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell Type / System | Reference |

| S1P1 Agonist EC50 | 1.35 nM | In vitro binding assay | [2][3][4] |

| p42/p44 MAPK EC50 | 46 nM | CHO-K1 cells with S1P1 | [3] |

| S1P1 Phosphorylation | Time-dependent increase | HEK293 cells with S1P1-GFP | [1][3][8] |

| CCL2 & CCL7 mRNA | Significant downregulation | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |

Table 2: In Vivo Effects on Immune Cell Populations

| Model | Treatment | Effect | Finding | Reference |

| Naive Mice | 10 mg/kg CYM-5442 (i.p.) | White Blood Cell Count | 64% decrease vs. vehicle at 5 hours | [8] |

| Naive Mice | 10 mg/kg CYM-5442 (i.p.) | Lymphocyte Sequestration | Recovers to near-untreated levels by 24 hours | [13] |

| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | Macrophage Infiltration (Liver & Lung) | Significantly reduced number of macrophages | [6] |

| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | Donor T Cell Infiltration | No significant difference vs. control | [6][7] |

| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | T Cell Activation (CD69) | Significantly decreased on CD4+ and CD8+ T cells | [6] |

| Allergic Airway Inflammation | CYM-5442 (intratracheal) | Chemokine Levels (BALF) | ~75% suppression of TARC (CCL17) and RANTES (CCL5) | [16] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Acute Graft-versus-Host Disease (aGVHD) Mouse Model

-

Objective: To evaluate the efficacy of CYM5442 in reducing the severity of aGVHD.

-

Animal Model: A standard model using BALB/c recipient mice and C57BL/6 donor mice.

-

Procedure:

-

Irradiation: Recipient BALB/c mice are lethally irradiated.

-

Transplantation: Mice receive bone marrow cells and splenocytes from C57BL/6 donor mice via intravenous injection.

-

Treatment: CYM5442 (e.g., 3 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) daily for a specified period (e.g., from day -1 to day 3 post-transplantation).[6]

-

Monitoring: Mice are monitored daily for survival, body weight loss, and clinical signs of aGVHD (e.g., weight loss, posture, activity, fur texture, skin integrity).

-

Analysis: On specified days (e.g., day 4 post-transplant), target organs (spleen, liver, lung) and blood are harvested. Immune cell populations (T cells, macrophages, etc.) are quantified using flow cytometry. Serum levels of chemokines (CCL2, CCL7) can be measured by ELISA.[6]

-

In Vitro Endothelial Cell Chemokine Expression Assay

-

Objective: To determine the effect of CYM5442 on chemokine production by endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[6]

-

Procedure:

-

Cell Culture: HUVECs are cultured in appropriate media (e.g., DMEM with 10% FBS).[6]

-

Treatment: Cells are treated with varying concentrations of CYM5442 (e.g., 0.1 µM and 1 µM) or a vehicle control.[6]

-

RNA Extraction: After a specified incubation period, total RNA is extracted from the cells.

-

Gene Expression Analysis: The mRNA expression levels of CCL2 and CCL7 are quantified using quantitative real-time PCR (qRT-PCR).[6]

-

S1P1 Receptor Phosphorylation and Internalization Assay

-

Objective: To visualize and confirm the direct agonistic activity of CYM5442 on the S1P1 receptor.

-

Cell Line: HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).[1][8]

-

Phosphorylation Protocol:

-

Internalization Protocol:

-

S1P1-GFP expressing cells are grown on coverslips.

-

The subcellular localization of S1P1-GFP is observed over time using fluorescence microscopy. Agonist-induced internalization is seen as a shift from plasma membrane localization to intracellular vesicles.[8]

-

Conclusion and Future Directions

This compound is a selective S1P1 agonist that demonstrates potent immunomodulatory effects primarily by controlling the trafficking of lymphocytes and macrophages. Its ability to induce lymphopenia and, perhaps more critically, inhibit macrophage infiltration into inflammatory sites by downregulating endothelial chemokines, highlights its therapeutic potential in conditions driven by immune cell migration, such as graft-versus-host disease, multiple sclerosis, and other autoimmune disorders.[6] The selectivity of CYM5442 for S1P1 may offer a favorable safety profile compared to broader S1P receptor modulators. Further research is warranted to fully elucidate its long-term effects and explore its clinical utility in various inflammatory and autoimmune diseases.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. bio-techne.com [bio-techne.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]

- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

- 11. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD83 mediates the inhibitory effect of the S1PR1 agonist CYM5442 on LPS-induced M1 polarization of macrophages through the ERK-STAT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of Chemokines and Allergic Airway Inflammation by Selective Local Sphingosine-1-phosphate Receptor 1 Agonism in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of CYM5442 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This synthetic molecule has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of S1P1 signaling. Its ability to induce receptor internalization and downstream signaling cascades has significant implications for immunology, neurobiology, and vascular biology. This technical guide provides an in-depth overview of the pharmacology of CYM5442, including its mechanism of action, key in vitro and in vivo effects, and detailed experimental protocols.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is prominently expressed on lymphocytes, endothelial cells, and neurons, playing a crucial role in immune cell trafficking, vascular barrier integrity, and neuronal function.[3] CYM5442 has been identified as a selective S1P1 agonist that does not require the canonical head-group interactions typical of endogenous S1P, offering a unique pharmacological profile.[4] Its oral bioavailability and ability to penetrate the central nervous system further enhance its utility as a research tool.[1][4]

Mechanism of Action

CYM5442 acts as a full agonist at the S1P1 receptor.[4] Upon binding, it initiates a cascade of intracellular signaling events, including:

-

G Protein Coupling: Activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

MAPK Pathway Activation: Stimulation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[1]

-

Receptor Internalization and Ubiquitination: Induction of S1P1 receptor phosphorylation, internalization from the cell surface into intracellular vesicles, and subsequent ubiquitination, which targets the receptor for degradation.[4][5]

This multifaceted mechanism of action underlies the diverse biological effects of CYM5442.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (S1P1) | 1.35 nM | CHO-K1 | CRE Transcription Inhibition | [1] |

| EC50 (p42/p44 MAPK) | 46 nM | CHO-K1 (S1P1 transfected) | ELISA | [1] |

| EC50 (p42/p44 MAPK - R120A mutant) | 67 nM | CHO-K1 (S1P1 R120A transfected) | ELISA | [1] |

| EC50 (p42/p44 MAPK - E121A mutant) | 134 nM | CHO-K1 (S1P1 E121A transfected) | ELISA | [1] |

| S1P2, S1P3, S1P4, S1P5 Activity | Inactive | - | - | [1] |

Table 2: In Vivo Effects and Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Measurement Time | Effect | Reference |

| Oral Bioavailability (F) | 26% | - | - | - | [4] |

| Half-life (t1/2) - IV | 50 min | - | - | - | [4] |

| Half-life (t1/2) - PO | 3 h | - | - | - | [4] |

| Brain to Plasma Ratio | ~13:1 | 10 mg/kg i.p. | 2 h | High CNS Penetration | [4] |

| B-lymphocyte Reduction | 65% | 10 mg/kg i.p. | 5 h | Lymphopenia | [4] |

| T-lymphocyte Reduction | 85% | 10 mg/kg i.p. | 5 h | Lymphopenia | [4] |

Signaling and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by CYM5442 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

S1P1 Receptor Activation Assay (cAMP Inhibition)

This protocol is adapted from studies measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human S1P1 receptor (S1P1-CHO-K1)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

This compound

-

cAMP assay kit (e.g., chemiluminescent immunoassay)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Culture S1P1-CHO-K1 cells to ~80-90% confluency.

-

Cell Plating: Harvest cells and resuspend in assay buffer. Plate cells in a 384-well plate at a density of 2,000-10,000 cells/well.

-

Compound Preparation: Prepare serial dilutions of CYM5442 in assay buffer containing a fixed concentration of forskolin (a concentration that gives 80% of the maximal stimulation, predetermined for the cell line) and a PDE inhibitor.

-

Incubation: Add the CYM5442/forskolin solution to the cells. Incubate for 30 minutes at room temperature.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log of the CYM5442 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

p42/p44 MAPK Phosphorylation Assay

This protocol is based on an ELISA method to quantify phosphorylated p42/p44 MAPK.[4]

Materials:

-

CHO-K1 cells transiently transfected with the human S1P1 receptor

-

Opti-MEM

-

Fugene HD transfection reagent

-

This compound

-

S1P (as a positive control)

-

p42/p44 MAPK ELISA kit (e.g., from Cell Signaling Technology)

-

Lysis buffer provided with the kit

-

MEK1 inhibitor (e.g., U0126) as a negative control

Procedure:

-

Transfection: Plate CHO-K1 cells on 10-cm dishes at 80% confluence. Transfect with 12 µg of S1P1 plasmid DNA using Fugene HD in Opti-MEM according to the manufacturer's protocol.

-

Cell Stimulation: After 48 hours, starve the cells in serum-free medium for 4 hours. Stimulate the cells with increasing concentrations of CYM5442 or S1P for 5 minutes. For negative controls, pre-incubate cells with a MEK1 inhibitor (e.g., 10 µM U0126) for 30 minutes before adding the agonist.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the ELISA kit.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated p42/p44 MAPK.

-

Data Analysis: Plot the absorbance values against the log of the agonist concentration and determine the EC50 value using a suitable software.

S1P1 Receptor Internalization Assay

This protocol utilizes GFP-tagged S1P1 receptors to visualize internalization via fluorescence microscopy.[4][5]

Materials:

-

HEK293 cells stably expressing S1P1-GFP

-

Cell culture medium

-

Poly-D-lysine coated glass-bottom dishes

-

This compound (e.g., 500 nM)

-

S1P (as a positive control)

-

Paraformaldehyde (4%)

-

PBS

-

Confocal microscope

Procedure:

-

Cell Plating: Seed HEK293-S1P1-GFP cells onto poly-D-lysine coated glass-bottom dishes and culture for 48 hours.

-

Serum Starvation: Incubate cells in serum-free medium for 3 hours prior to stimulation.

-

Stimulation: Treat the cells with 500 nM CYM5442 or S1P for various time points (e.g., 5, 15, 30, 60 minutes).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Imaging: Wash the cells again with PBS and visualize the localization of S1P1-GFP using a confocal microscope. Internalization is observed as the translocation of the GFP signal from the plasma membrane to intracellular vesicles.

S1P1 Receptor Ubiquitination Assay

This protocol involves immunoprecipitation of S1P1-GFP followed by western blotting for ubiquitin.[4]

Materials:

-

HEK293 cells stably expressing S1P1-GFP

-

Cell culture medium

-

This compound (e.g., 500 nM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GFP antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-ubiquitin antibody for western blotting

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Cell Treatment: Treat HEK293-S1P1-GFP cells with 500 nM CYM5442 for various time points.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-GFP antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and SDS-PAGE: Elute the immunoprecipitated proteins by boiling in SDS sample buffer and separate them by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear indicates ubiquitination of S1P1-GFP.

In Vivo Lymphopenia Mouse Model

This protocol describes the induction of lymphopenia in mice following CYM5442 administration.[4]

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle (e.g., saline or DMSO/saline mixture)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD45, -B220, -CD3)

Procedure:

-

Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. Administer vehicle to the control group.

-

Blood Collection: At a specified time point (e.g., 5 hours post-injection), collect whole blood from the mice into EDTA-coated tubes.

-

Cell Staining and Flow Cytometry: Perform red blood cell lysis. Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD45, B220 for B-cells, CD3 for T-cells).

-

Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of circulating B- and T-lymphocytes. A significant reduction in lymphocyte counts in the CYM5442-treated group compared to the vehicle group indicates lymphopenia.

Conclusion

This compound is a powerful and selective tool for probing the function of the S1P1 receptor. Its well-characterized pharmacological profile, encompassing potent agonism, defined downstream signaling effects, and in vivo efficacy, makes it an invaluable asset for researchers in both academic and industrial settings. The detailed protocols provided in this guide are intended to facilitate the effective use of CYM5442 in a variety of experimental contexts, ultimately contributing to a deeper understanding of S1P1 biology and its therapeutic potential.

References

- 1. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 3. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CYM5442 Hydrochloride: A Technical Guide for Research in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By selectively activating S1P1, CYM5442 induces the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes.[2] This sequestration of lymphocytes, particularly autoreactive T cells, prevents their infiltration into target tissues, such as the central nervous system (CNS) in models of multiple sclerosis, thereby mitigating autoimmune-mediated inflammation and tissue damage. This technical guide provides an in-depth overview of the use of this compound in preclinical autoimmune disease research, with a focus on the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.

Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

CYM5442 acts as a functional antagonist of the S1P1 receptor. While it initially activates the receptor, this activation leads to its internalization and subsequent degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient that normally guides its egress from lymph nodes.[2] This process of "receptor downregulation" is central to the therapeutic effect of CYM5442 and other S1P receptor modulators. The selective action of CYM5442 on S1P1 is advantageous as it may avoid off-target effects associated with non-selective S1P receptor agonists that can interact with other S1P receptor subtypes involved in various physiological processes.[1]

Signaling Pathway of CYM5442-Mediated S1P1 Activation

The binding of CYM5442 to S1P1 on a lymphocyte initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein. The subsequent signaling pathways are pivotal in regulating cell migration and survival.

Caption: CYM5442 binds to the S1P1 receptor, leading to the activation of downstream signaling pathways.

Data Presentation

Efficacy of CYM5442 in the EAE Mouse Model

The following table summarizes representative data on the efficacy of CYM5442 in reducing clinical signs of EAE in mice.

| Dose (mg/kg) | Administration Route | Treatment Schedule | Peak Mean Clinical Score (vs. Vehicle) | Effect on Lymphocyte Counts | Reference |

| 3 | Intraperitoneal | Daily from day -1 to day 3 post-transplant (aGVHD model) | Significantly reduced body weight loss and GVHD scores | Not specified for lymphocytes, but reduced macrophage infiltration | [1] |

| 10 | Daily | Onset of clinical signs for 12 days | Significantly reduced | Induces transient lymphopenia, recovery within 24h |

Dose-Dependent Effect of CYM5442 on Lymphopenia in Mice

This table illustrates the dose-dependent effect of CYM5442 on peripheral blood lymphocyte counts.

| Dose (mg/kg) | Time Post-Administration | % Reduction in T-cells | % Reduction in B-cells | Reference |

| 2 | 8 hours | Not specified | Not specified | |

| Not Specified | Not Specified | Not specified | Not specified |

Note: Quantitative data for CYM5442's direct impact on specific cytokine levels in EAE is an area of ongoing research. However, S1P receptor modulators are generally known to attenuate pro-inflammatory cytokine profiles, including IL-17 and IFN-γ, which are key drivers of EAE pathology.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

-

A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

To prepare, mix equal volumes of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis).

-

Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

-

Administer 200 ng of PTX in 200 µL of sterile PBS intraperitoneally (i.p.).

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of 200 ng of PTX in 200 µL of sterile PBS i.p.

-

This compound Administration

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS, or PBS with a small percentage of DMSO and Tween 80 for solubility)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.

-

-

Administration:

-

The route of administration can be intraperitoneal (i.p.), oral gavage, or subcutaneous (s.c.), depending on the experimental design.

-

The dosing volume should be appropriate for the size of the mouse (e.g., 100-200 µL for i.p. injection).

-

The timing of administration is critical. It can be prophylactic (starting before or at the time of immunization), therapeutic (starting at the onset of clinical signs), or at the peak of disease.

-

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system:

-

0: No clinical signs.

-

0.5: Distal limp tail.

-

1: Complete limp tail.

-

1.5: Limp tail and hindlimb weakness.

-

2: Unilateral partial hindlimb paralysis.

-

2.5: Bilateral partial hindlimb paralysis.

-

3: Complete bilateral hindlimb paralysis.

-

3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness.

-

4: Complete paralysis (tetraplegia).

-

5: Moribund state or death.

Lymphocyte Trafficking and Sequestration Analysis by Flow Cytometry

This protocol outlines the isolation and analysis of lymphocytes from blood, spleen, and lymph nodes.

Materials:

-

Fluorescently-conjugated antibodies against murine lymphocyte surface markers (see table below).

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Red Blood Cell (RBC) Lysis Buffer.

-

70 µm cell strainers.

Procedure:

-

Sample Collection:

-

At the desired time point after CYM5442 administration, collect peripheral blood via cardiac puncture or tail bleed into tubes containing an anticoagulant (e.g., EDTA).

-

Euthanize the mouse and aseptically harvest the spleen and lymph nodes (e.g., inguinal, axillary, brachial).

-

-

Single-Cell Suspension Preparation:

-

Blood: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol. Wash the remaining leukocytes with FACS buffer.

-

Spleen and Lymph Nodes: Mechanically dissociate the organs in FACS buffer using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer. For the spleen, perform RBC lysis. Wash the cells with FACS buffer.

-

-

Staining:

-

Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.

-

Incubate the cells with a cocktail of fluorescently-conjugated antibodies (see suggested panel below) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different lymphocyte populations.

-

Suggested Flow Cytometry Panel for Mouse Lymphocyte Subsets:

| Marker | Cell Type | Fluorochrome Suggestion |

| CD45 | All Leukocytes | BV510 |

| CD3 | T-cells | APC |

| CD4 | Helper T-cells | FITC |

| CD8 | Cytotoxic T-cells | PE-Cy7 |

| B220 (CD45R) | B-cells | PerCP-Cy5.5 |

| CD62L | Naive/Central Memory T-cells | PE |

| CD44 | Memory/Effector T-cells | APC-Cy7 |

Histopathological Analysis of CNS Inflammation and Demyelination

This protocol describes the preparation and staining of CNS tissue for histological evaluation.

Materials:

-

4% Paraformaldehyde (PFA) in PBS.

-

Sucrose (B13894) solutions (15% and 30% in PBS).

-

Optimal Cutting Temperature (OCT) compound.

-

Hematoxylin and Eosin (H&E) stains.

-

Luxol Fast Blue (LFB) stain.

Procedure:

-

Tissue Perfusion and Fixation:

-

At the end of the experiment, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

-

-

Cryoprotection and Embedding:

-

Transfer the tissues to 15% sucrose in PBS until they sink, then to 30% sucrose in PBS until they sink.

-

Embed the tissues in OCT compound and freeze.

-

-

Sectioning and Staining:

-